

Application Notes: Bectumomab for Flow Cytometry Analysis of CD22 Positive Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bectumomab*

Cat. No.: *B1180758*

[Get Quote](#)

Introduction

Bectumomab is a murine monoclonal antibody that specifically targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes.^{[1][2]} CD22 is a key regulator of B-cell activation and is involved in signal transduction.^{[3][4]} Its expression is largely restricted to B-cells, making it an excellent biomarker for identifying and quantifying B-lymphocyte populations in various research and clinical settings.^[5] While **Bectumomab**, under the trade name LymphoScan, is primarily known for its use in radioimmunoscintigraphy for the detection of non-Hodgkin's lymphoma when labeled with technetium-99m, the principles of its specific binding to CD22 are applicable to other immunological assays, including flow cytometry.^{[1][6]}

Flow cytometry is a powerful technique for single-cell analysis, enabling the identification and quantification of specific cell populations within a heterogeneous sample. When conjugated to a fluorophore, an anti-CD22 antibody like **Bectumomab** can be used to label CD22-positive cells for flow cytometric analysis. This allows for the characterization of B-cell populations in health and disease, including B-cell malignancies such as leukemias and lymphomas.^{[7][8]}

Principle of the Assay

This protocol describes the use of a fluorescently labeled anti-CD22 monoclonal antibody for the identification and enumeration of CD22-positive cells from biological samples such as peripheral blood, bone marrow, or cell suspensions from tissues. The antibody binds specifically to the CD22 antigen on the cell surface. The cells are then analyzed on a flow

cytometer, where the fluorescence intensity of each cell is measured. The data generated can be used to determine the percentage and absolute count of CD22-positive cells, as well as their antigen expression levels.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields who are interested in the analysis of CD22-positive B-cells using flow cytometry.

Data Presentation

The expression level of CD22 can vary among different B-cell populations and is often altered in B-cell malignancies. The following table summarizes the relative CD22 expression levels on various B-cell types.

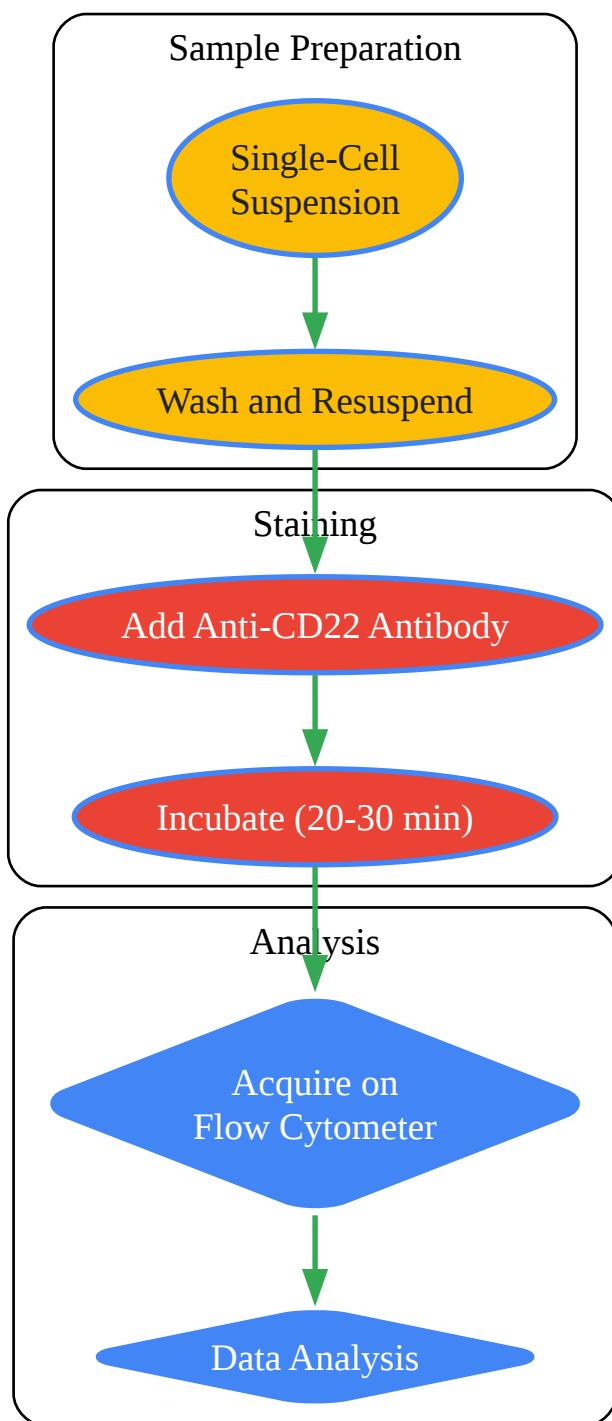
Cell Type	Disease State	Typical CD22 Expression Level	Reference
Normal B-lymphocytes	Healthy	Moderate to Bright	[9]
Chronic Lymphocytic Leukemia (CLL)	Malignancy	Dim	[9]
Hairy Cell Leukemia (HCL)	Malignancy	Bright	[9]
B-cell Acute Lymphoblastic Leukemia (B-ALL)	Malignancy	Variable (often positive)	[10]
Follicular Lymphoma	Malignancy	Positive	[7]
Diffuse Large B-cell Lymphoma (DLBCL)	Malignancy	Positive	[7]

Experimental Protocols

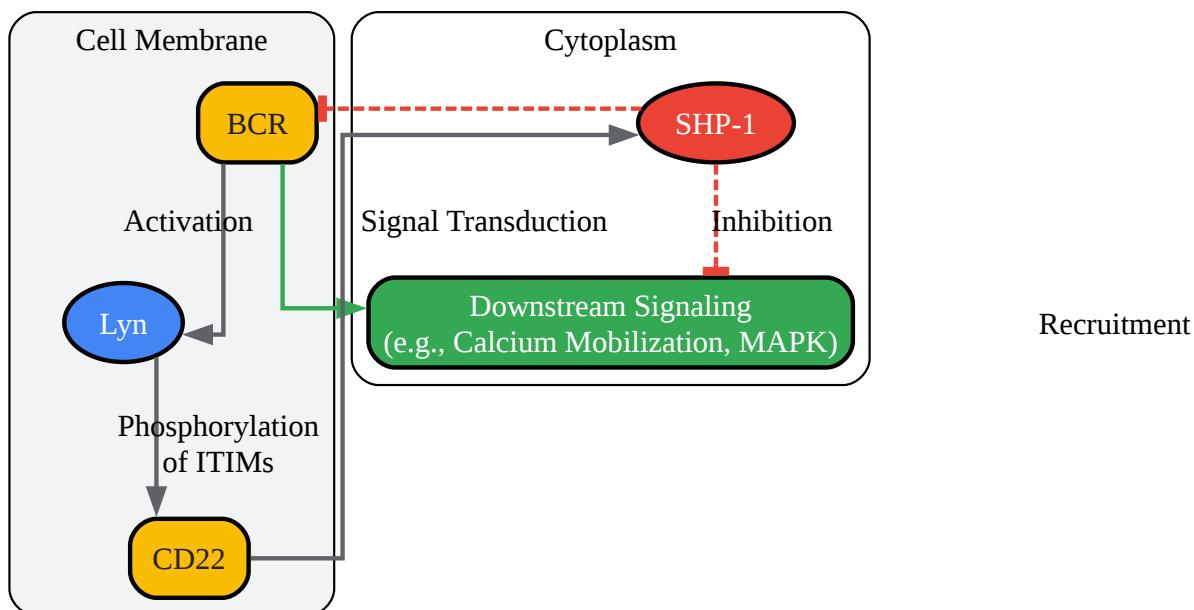
A. Materials and Reagents

- Antibody: Fluorophore-conjugated anti-human CD22 antibody (e.g., FITC, PE, APC, or PerCP conjugate). The choice of fluorophore will depend on the laser lines available on the flow cytometer and the other antibodies used in a multicolor panel.
- Cells: Single-cell suspension from peripheral blood, bone marrow, or tissue.
- Buffers:
 - Phosphate-Buffered Saline (PBS), pH 7.4
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
- Erythrocyte Lysis Buffer: (For whole blood or bone marrow samples) e.g., ACK lysing buffer or a commercial lysis solution.
- Fixative (Optional): 1-4% Paraformaldehyde in PBS.
- Isotype Control: Fluorophore-conjugated mouse IgG isotype control corresponding to the host and isotype of the anti-CD22 antibody.
- Compensation Controls: Single-stained beads or cells for each fluorophore used.
- Equipment:
 - Flow cytometer
 - Vortex mixer
 - Centrifuge
 - Micropipettes
 - Flow cytometry tubes

B. Staining Protocol for Cell Surface CD22


- Cell Preparation:
 - Prepare a single-cell suspension from the sample of interest (e.g., peripheral blood mononuclear cells isolated by density gradient centrifugation, or a dissociated tissue sample).
 - Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
- Antibody Staining:
 - Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.
 - Add the predetermined optimal concentration of the fluorophore-conjugated anti-CD22 antibody to the cells.
 - For the negative control, add the same concentration of the corresponding isotype control antibody to a separate tube of cells.
 - Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
- Wash:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant carefully.
- Resuspension:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Acquire the samples on the flow cytometer.

- Collect a sufficient number of events for statistical analysis (typically 10,000 to 100,000 events in the gate of interest).


C. Data Analysis

- Gating Strategy:
 - Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the lymphocyte population and exclude debris and dead cells.
 - If using a viability dye, gate on the live cell population.
 - From the lymphocyte gate, create a histogram or a dot plot to visualize the expression of CD22.
- Quantification:
 - Set a gate on the CD22-positive population based on the isotype control staining.
 - Determine the percentage of CD22-positive cells within the lymphocyte gate.
 - The mean fluorescence intensity (MFI) can be used as a relative measure of CD22 expression level.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for flow cytometry analysis of CD22 positive cells.

[Click to download full resolution via product page](#)

Caption: Simplified CD22 signaling pathway in B-cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bectumomab - Wikipedia [en.wikipedia.org]
- 2. Bectumomab [medbox.iiab.me]
- 3. CD22: a multifunctional receptor that regulates B lymphocyte survival and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioimmunosintigraphy (RIS) with bectumomab (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric monitoring for residual disease in B lymphoblastic leukemia post T cell engaging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of the anti-CD22 immunotoxin moxetumomab pasudotox for childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Bectumomab for Flow Cytometry Analysis of CD22 Positive Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180758#bectumomab-for-flow-cytometry-analysis-of-cd22-positive-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

